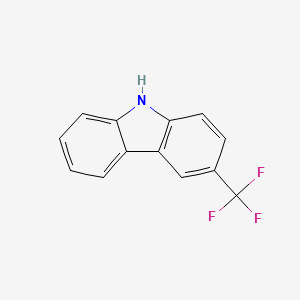

3-(trifluoromethyl)-9H-carbazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(trifluoromethyl)-9H-carbazole: is an organic compound that belongs to the class of carbazoles, which are known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The trifluoromethyl group attached to the carbazole core enhances its chemical stability and biological activity, making it a compound of significant interest in various fields.

Mechanism of Action

Target of Action

Compounds with a trifluoromethyl group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .

Mode of Action

It’s known that trifluoromethyl groups can lower the pka of certain compounds, enhancing their ability to form key hydrogen bonding interactions with proteins . This could potentially alter the activity of the target proteins, leading to changes in cellular processes.

Biochemical Pathways

Trifluoromethyl-substituted aromatic compounds have been shown to undergo metabolic transformations, potentially affecting various biochemical pathways .

Pharmacokinetics

For instance, they can be rapidly absorbed and undergo extensive first-pass metabolism, producing various metabolites .

Result of Action

Compounds with a trifluoromethyl group have been associated with temporary metabolic disturbances in certain organisms, which can lead to impaired physiological performance and, in some cases, mortality .

Action Environment

The action, efficacy, and stability of 3-(trifluoromethyl)-9H-carbazole can be influenced by various environmental factors. For instance, trifluoromethyl groups are known to be relatively stable and environmentally benign . They can also be toxic to aquatic life and may cause long-term adverse effects in the aquatic environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction , which involves the reaction of a boronic acid derivative of carbazole with a trifluoromethyl halide in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide, conducted at elevated temperatures.

Industrial Production Methods: Industrial production of 3-(trifluoromethyl)-9H-carbazole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of reagents and catalysts is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-(trifluoromethyl)-9H-carbazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carbazole-3-carboxylic acid derivatives.

Reduction: Reduction reactions can convert the carbazole core to its corresponding dihydrocarbazole.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the carbazole ring.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

Oxidation: Carbazole-3-carboxylic acid derivatives.

Reduction: Dihydrocarbazole derivatives.

Substitution: Halogenated carbazole derivatives.

Scientific Research Applications

Chemistry: 3-(trifluoromethyl)-9H-carbazole is used as a building block in the synthesis of various organic compounds. Its unique properties make it valuable in the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethyl group enhances the metabolic stability and bioavailability of the compound.

Medicine: The compound has shown promise in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.

Comparison with Similar Compounds

- 3-(trifluoromethyl)phenylcarbazole

- 3-(trifluoromethyl)aniline

- 3-(trifluoromethyl)benzene

Comparison: Compared to other trifluoromethyl-substituted compounds, 3-(trifluoromethyl)-9H-carbazole exhibits unique properties due to the presence of the carbazole core. This structure provides additional stability and electronic properties, making it more suitable for applications in organic electronics and pharmaceuticals. The trifluoromethyl group further enhances its chemical and biological activity, distinguishing it from other similar compounds .

Properties

IUPAC Name |

3-(trifluoromethyl)-9H-carbazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h1-7,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGFJDDMRCMCZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.